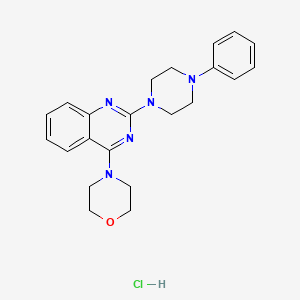
4-(4-morpholinyl)-2-(4-phenyl-1-piperazinyl)quinazoline hydrochloride
描述
4-(4-morpholinyl)-2-(4-phenyl-1-piperazinyl)quinazoline hydrochloride, also known as MPQ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPQ is a quinazoline derivative that has been synthesized through a multistep process.
作用机制
The mechanism of action of 4-(4-morpholinyl)-2-(4-phenyl-1-piperazinyl)quinazoline hydrochloride is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. This compound has been shown to inhibit the activity of tyrosine kinase, which is involved in cell signaling pathways that regulate cell growth and division. This compound has also been found to inhibit the activity of phosphodiesterase, which is involved in the breakdown of cyclic adenosine monophosphate (cAMP). The inhibition of phosphodiesterase can lead to an increase in cAMP levels, which can have various physiological effects, including vasodilation and inhibition of platelet aggregation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including inhibition of cell growth, induction of apoptosis, inhibition of angiogenesis, neuroprotection, vasodilation, and inhibition of platelet aggregation. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. This compound has been found to have vasodilatory effects and can lower blood pressure in animal models of hypertension. This compound has also been shown to inhibit platelet aggregation, which can reduce the risk of blood clots.
实验室实验的优点和局限性
One of the advantages of using 4-(4-morpholinyl)-2-(4-phenyl-1-piperazinyl)quinazoline hydrochloride in lab experiments is its ability to inhibit the growth of cancer cells and induce apoptosis. This compound has also been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. This compound has been found to have vasodilatory effects and can lower blood pressure in animal models of hypertension. However, one of the limitations of using this compound in lab experiments is its potential toxicity and side effects. This compound has been found to have hepatotoxic effects and can cause liver damage in animal models. In addition, this compound has been shown to have cardiotoxic effects and can cause heart damage in animal models.
未来方向
There are several future directions for 4-(4-morpholinyl)-2-(4-phenyl-1-piperazinyl)quinazoline hydrochloride research, including the development of more potent and selective inhibitors of tyrosine kinase and phosphodiesterase. In addition, further studies are needed to determine the optimal dosage and administration of this compound in various disease models. The potential use of this compound in combination with other drugs or therapies should also be explored. Finally, more studies are needed to determine the long-term effects of this compound on various physiological systems and to assess its safety and efficacy in human clinical trials.
Conclusion
In conclusion, this compound, or this compound, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been extensively studied for its potential applications in cancer research, neurological disorders, and cardiovascular diseases. This compound has been found to have various biochemical and physiological effects, including inhibition of cell growth, induction of apoptosis, inhibition of angiogenesis, neuroprotection, vasodilation, and inhibition of platelet aggregation. This compound has several advantages and limitations for lab experiments, and there are several future directions for this compound research, including the development of more potent and selective inhibitors of tyrosine kinase and phosphodiesterase, the optimal dosage and administration of this compound in various disease models, and the use of this compound in combination with other drugs or therapies.
科学研究应用
4-(4-morpholinyl)-2-(4-phenyl-1-piperazinyl)quinazoline hydrochloride has been extensively studied for its potential applications in various fields, including cancer research, neurological disorders, and cardiovascular diseases. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, this compound has been found to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. This compound has also been shown to have vasodilatory effects and can lower blood pressure in animal models of hypertension.
属性
IUPAC Name |
4-[2-(4-phenylpiperazin-1-yl)quinazolin-4-yl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O.ClH/c1-2-6-18(7-3-1)25-10-12-27(13-11-25)22-23-20-9-5-4-8-19(20)21(24-22)26-14-16-28-17-15-26;/h1-9H,10-17H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPXDWQIRQPCQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC4=CC=CC=C4C(=N3)N5CCOCC5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



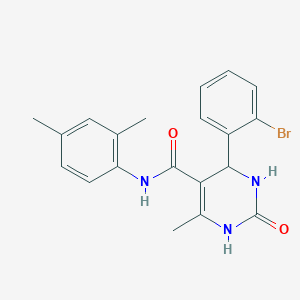
![methyl 2-[3-hydroxy-5-(4-methylphenyl)-2-oxo-4-(2-thienylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3962551.png)
![5-(3,4-dimethoxyphenyl)-4-(2-furoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3962555.png)
![2-amino-4-[2-(ethylthio)-3-thienyl]-5-oxo-1-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B3962558.png)
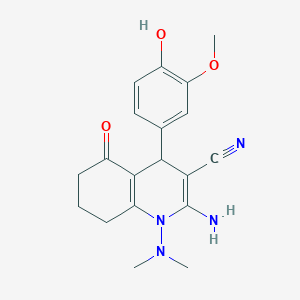
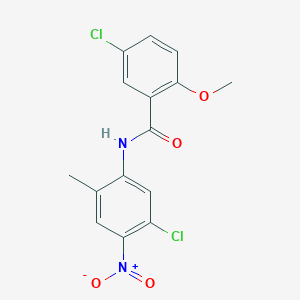
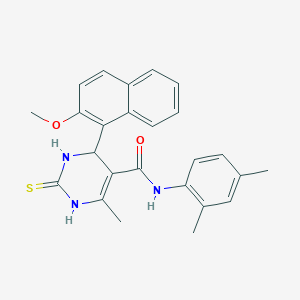
![N-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B3962585.png)
![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(4-methylbenzyl)benzenesulfonamide](/img/structure/B3962592.png)
![methyl 2-[2-(4-chlorophenyl)-4-hydroxy-5-oxo-3-(2-thienylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3962594.png)
![methyl 2-[3-hydroxy-5-(4-methoxyphenyl)-2-oxo-4-(2-thienylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3962615.png)
![2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-(4-phenoxyphenyl)acetamide](/img/structure/B3962621.png)
![8-methyl-4-phenyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3962631.png)
![2-[(3-methylbutyl)thio]-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B3962634.png)